

# CGK733 and the PIKK Family: A Guide to Cross-Reactivity and Specificity

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CGK733

Cat. No.: B1684126

[Get Quote](#)

For researchers in oncology, cell biology, and drug discovery, understanding the specificity of kinase inhibitors is paramount. This guide provides a comparative analysis of **CGK733**, a compound initially identified as an inhibitor of the phosphoinositide 3-kinase-related kinase (PIKK) family, with a focus on its cross-reactivity with key members of this kinase family. The PIKK family, which includes ATM, ATR, DNA-PK, mTOR, and SMG-1, are crucial regulators of cellular processes such as DNA damage repair and cell cycle progression, making them attractive targets for therapeutic intervention.

## The Controversy Surrounding CGK733's Primary Targets

**CGK733** was first described as a potent inhibitor of both Ataxia-Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR) kinases, with a reported IC<sub>50</sub> value of approximately 200 nM for both.<sup>[1][2]</sup> However, the initial study reporting these findings was later retracted, leading to uncertainty regarding the compound's precise molecular pharmacology.<sup>[2][3]</sup> Subsequent research has yielded conflicting results. For instance, one study demonstrated that **CGK733**, at a concentration of 10  $\mu$ M, did not inhibit the ionizing radiation-induced phosphorylation of ATM or the UV-induced phosphorylation of ATR substrates in H460 human lung cancer cells.<sup>[3][4]</sup> This has created a complex landscape for researchers evaluating **CGK733** for their studies.

## Comparative Inhibitory Activity Against PIKK Family Kinases

Due to the conflicting reports and the retracted primary literature, comprehensive and validated data on the cross-reactivity of **CGK733** against a full panel of PIKK family kinases is scarce. To provide a framework for comparison, the following table summarizes the reported inhibitory concentrations (IC50) of **CGK733** against ATM and ATR, alongside those of other more selective, well-characterized PIKK inhibitors. This contextualizes the potency and selectivity that is typically sought for inhibitors of this family.

| Kinase Target                    | CGK733 IC50 (nM)                | Comparative Inhibitor | Comparative Inhibitor IC50 (nM) |
|----------------------------------|---------------------------------|-----------------------|---------------------------------|
| ATM                              | ~200 (Retracted Data)<br>[1][2] | KU-55933              | 13[5]                           |
| No inhibition at 10,000 nM[3][4] | AZD0156                         | 0.58[5]               |                                 |
| ATR                              | ~200 (Retracted Data)<br>[1][2] | VE-821                | 26[5]                           |
| No inhibition at 10,000 nM[3][4] | AZ20                            | 5[6]                  |                                 |
| DNA-PK                           | Data Not Available              | CC-115                | 13[7]                           |
| mTOR                             | Data Not Available              | Torin 2               | 2.1[6]                          |
| SMG-1                            | Data Not Available              | Wortmannin            | 60[8]                           |

Note: The IC50 values for **CGK733** are presented with the important caveat that the primary source was retracted and later studies have failed to replicate the inhibitory activity at relevant concentrations.

## PIKK Signaling in the DNA Damage Response

The following diagram illustrates a simplified signaling cascade for the DNA damage response (DDR), highlighting the central roles of ATM, ATR, and DNA-PK. These kinases are activated by different types of DNA lesions and, in turn, phosphorylate a host of downstream effector proteins to orchestrate cell cycle arrest, DNA repair, or apoptosis.



[Click to download full resolution via product page](#)

Caption: Simplified PIKK signaling in response to DNA damage.

## Experimental Protocols

To assess the inhibitory activity of a compound like **CGK733** against PIKK family kinases, a standard experimental approach is an *in vitro* kinase assay. The general workflow for such an assay is outlined below.

## General In Vitro Kinase Inhibition Assay Protocol

- Reagents and Preparation:
  - Recombinant full-length active PIKK enzyme (e.g., ATM, ATR/ATRIP complex).
  - Kinase-specific substrate (e.g., a peptide derived from a known phosphorylation target).

- ATP (Adenosine triphosphate), typically used at a concentration around its Km for the specific kinase.
- Kinase assay buffer (containing components like Tris-HCl, MgCl<sub>2</sub>, DTT).
- Test compound (**CGK733**) serially diluted in DMSO.
- Detection reagents (e.g., phosphospecific antibody or ADP detection kit).
- Assay Procedure:
  - The kinase reaction is typically performed in a 96-well or 384-well plate format.
  - The recombinant kinase is pre-incubated with varying concentrations of the inhibitor (**CGK733**) or DMSO (vehicle control) in the kinase assay buffer for a defined period (e.g., 15-30 minutes) at room temperature.
  - The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
  - The reaction is allowed to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
  - The reaction is terminated by the addition of a stop solution (e.g., EDTA) or by proceeding directly to the detection step.
- Detection and Data Analysis:
  - The amount of phosphorylated substrate (or ADP produced) is quantified. This can be achieved through various methods, such as:
    - ELISA-based: Using a phosphospecific antibody to detect the phosphorylated substrate.
    - Luminescence-based (e.g., ADP-Glo™): Measuring the amount of ADP generated, which is proportional to kinase activity.<sup>[9]</sup>
    - Fluorescence-based: Using fluorescently labeled substrates or antibodies.

- The signal from each concentration of the inhibitor is normalized to the control (DMSO-treated) wells.
- The normalized data is then plotted against the logarithm of the inhibitor concentration, and the IC<sub>50</sub> value is determined by fitting the data to a dose-response curve.

[Click to download full resolution via product page](#)

Caption: General workflow for an in vitro kinase inhibition assay.

## Conclusion

The available evidence on the inhibitory activity and cross-reactivity of **CGK733** against the PIKK family of kinases is inconclusive. The initial promising reports of potent ATM and ATR inhibition have been called into question by the retraction of the original study and subsequent contradictory findings.<sup>[1][2][3][4]</sup> Researchers considering the use of **CGK733** as a PIKK inhibitor should exercise caution and are encouraged to independently validate its activity in their experimental systems. For studies requiring high selectivity, other well-characterized inhibitors with validated potency against specific PIKK family members may represent more reliable alternatives. The continued development of novel, potent, and selective PIKK inhibitors remains a high priority in the field of cancer therapeutics.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The ATM and ATR inhibitors CGK733 and caffeine suppress cyclin D1 levels and inhibit cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Class of Selective ATM Inhibitors as Combination Partners of DNA Double-Strand Break Inducing Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry breakthroughs on ATM, ATR, and DNA-PK inhibitors as prospective cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CGK733 does not inhibit ATM or ATR kinase activity in H460 human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. adooq.com [adooq.com]
- 7. oncotarget.com [oncotarget.com]
- 8. Evolution of PIKK family kinase inhibitors: A new age cancer therapeutics [imrpress.com]
- 9. bmglabtech.com [bmglabtech.com]

- To cite this document: BenchChem. [CGK733 and the PIKK Family: A Guide to Cross-Reactivity and Specificity]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1684126#cross-reactivity-of-cgk733-with-other-pikk-family-kinases\]](https://www.benchchem.com/product/b1684126#cross-reactivity-of-cgk733-with-other-pikk-family-kinases)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)